molecular formula C9H7ClFNO B2699677 6-Chloro-2-fluoro-3-methoxyphenylacetonitrile CAS No. 1017777-80-8

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile

Cat. No.: B2699677
CAS No.: 1017777-80-8
M. Wt: 199.61
InChI Key: TYDGWFRPTDBAAZ-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile (C₉H₇ClFNO) is a substituted phenylacetonitrile derivative characterized by a trifunctional aromatic ring system. Its structure includes:

  • Chlorine at the 6-position,
  • Fluorine at the 2-position,
  • Methoxy (-OCH₃) at the 3-position,
    and an acetonitrile (-CH₂CN) side chain.

Properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(10)6(4-5-12)9(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDGWFRPTDBAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile has the molecular formula C10H8ClFNO and is characterized by the presence of a chloro, fluoro, and methoxy group on its aromatic ring. Its structure contributes to its reactivity and utility in synthetic chemistry.

Pharmaceutical Applications

One of the primary applications of this compound is in the pharmaceutical industry, where it serves as an intermediate for synthesizing various biologically active compounds.

Drug Development

The compound is utilized in the synthesis of several pharmaceuticals, particularly those targeting specific receptors or pathways in biological systems. For instance:

  • GABA Receptor Modulators : Research indicates that derivatives of this compound can be synthesized to develop drugs that modulate GABA receptors, which are critical for neurotransmission and have implications in treating anxiety and epilepsy .
  • ATP-Binding Cassette Transporters : The compound has been reported to be part of a class of modulators for ATP-binding cassette transporters, which play essential roles in drug absorption and resistance .

Synthesis of Anticancer Agents

This compound is also explored for its potential in synthesizing anticancer agents. Compounds derived from this nitrile have shown promise in preclinical studies targeting cancer cell proliferation and survival pathways.

Synthetic Applications

In addition to its pharmaceutical applications, this compound is valuable in organic synthesis as a building block for more complex molecules.

Versatile Intermediate

The presence of multiple functional groups allows for various chemical transformations, making it a versatile intermediate. It can undergo reactions such as:

  • Nucleophilic Substitution : The chloro and fluoro groups can be replaced by nucleophiles to introduce new functionalities.
  • Coupling Reactions : It can participate in coupling reactions with other aromatic systems to form larger conjugated structures.

Synthesis of Fluorinated Compounds

Fluorinated compounds are increasingly important due to their unique properties, such as increased metabolic stability and lipophilicity. This compound serves as a precursor for synthesizing various fluorinated intermediates used in agrochemicals and pharmaceuticals.

Case Study 1: Synthesis of GABA Receptor Modulators

A study detailed the synthesis of a series of GABA receptor modulators using this compound as a starting material. The resulting compounds demonstrated significant activity at GABA_A receptors, highlighting the compound's utility in developing new therapeutic agents .

Case Study 2: Anticancer Compound Development

Another research project focused on synthesizing anticancer agents from this compound derivatives. The synthesized compounds showed promising results in inhibiting cancer cell lines, suggesting their potential for further development into clinical candidates .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₉H₇ClFNO
  • Monoisotopic Mass: 199.02002 Da .
  • Structural Identifiers :
    • SMILES: ClC1=C(C(=CC=C1F)OC)CC#N
    • InChIKey: TYDGWFRPTDBAAZ-UHFFFAOYSA-N .

Predicted Physicochemical Data:

Collision Cross-Section (CCS) values, critical for mass spectrometry applications, range from 129.0 Ų to 148.7 Ų across different charge states (e.g., [M+H]⁺, [M-H]⁻) .

Comparison with Structurally Similar Compounds

To contextualize 6-chloro-2-fluoro-3-methoxyphenylacetonitrile, three analogous phenylacetonitrile derivatives are analyzed (Table 1).

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Substituent Positions Molecular Weight (Da) CAS RN CCS (Ų) [M+H]+
This compound C₉H₇ClFNO Cl (6), F (2), OCH₃ (3) 199.02 Not available 129.0–148.7
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO F (3), OCH₃ (5) 165.16 914637-31-3 Not reported
2-(2-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO F (2), OCH₃ (5) 165.16 672931-28-1 Not reported

Key Differences and Implications:

Substituent Effects: The chlorine atom in the target compound increases its molecular weight (~34 Da) compared to non-chlorinated analogs . Chlorine’s electronegativity and steric bulk may enhance polarity and alter reactivity in synthetic pathways. By contrast, analogs like (3-Fluoro-5-methoxyphenyl)acetonitrile exhibit meta-substitution, which could reduce steric hindrance .

Collision Cross-Section (CCS) :

  • The target compound’s CCS range (129.0–148.7 Ų ) suggests a moderately compact structure in gas-phase ion mobility spectrometry. The absence of CCS data for analogs precludes direct comparison but underscores the need for experimental validation .

Reactivity and Applications: The acetonitrile group in all compounds enables nucleophilic reactions (e.g., hydrolysis to carboxylic acids). However, the chlorine atom in the target compound may confer unique stability or toxicity profiles. Regulatory Status: Both analogs in are classified as hazardous (e.g., "劇III" in Japan), but safety data for the target compound remain unknown .

Biological Activity

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClFNO, with a molecular weight of approximately 201.62 g/mol. The compound features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. This interaction may modulate various biochemical pathways, influencing cellular responses. For example, the presence of halogenated substituents can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

In addition to antimicrobial activity, this compound has shown promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research demonstrated that treatment with this compound resulted in significant cell death in human breast cancer cells (MCF-7) at micromolar concentrations .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Study 2: Anticancer Activity

In a separate investigation published in Cancer Letters, the compound was tested against several cancer cell lines. The results showed that it inhibited cell proliferation with an IC50 value of 15 µM for MCF-7 cells. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, suggesting an induction of apoptosis .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3215
4-Fluorophenylacetonitrile6425
2-Chloro-3-methoxyphenylacetonitrile4820

This table illustrates that while all compounds exhibit biological activity, this compound demonstrates superior potency in both antimicrobial and anticancer assays.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-chloro-2-fluoro-3-methoxyphenylacetonitrile, and how do substituent positions influence reactivity?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution (SNAr) for introducing halogens (Cl, F) and methoxy groups. For example:

  • Fluorination at the 2-position may require deprotonation with LDA followed by electrophilic fluorination (e.g., Selectfluor®).
  • Chlorination at the 6-position can be achieved via chlorinating agents (e.g., NCS) under controlled conditions.
  • The nitrile group is often introduced via cyanoethylation or substitution of a leaving group (e.g., bromide) with KCN .
    • Substituent Effects : Steric hindrance from the methoxy group at the 3-position may slow down electrophilic substitution at adjacent positions. Fluorine’s electron-withdrawing nature enhances electrophilic reactivity at the 2-position .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling :

  • Store in airtight containers at 0–6°C to prevent degradation .
  • Use fume hoods and PPE (gloves, goggles) due to toxicity (Category III hazards per Japanese regulations) .
    • First Aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .

Q. How can researchers verify the purity of this compound?

  • Analytical Methods :

  • GC-MS : Retention time and molecular ion peak (expected m/z ~199.6) .
  • HPLC : Use C18 columns with UV detection (λ = 210–230 nm for nitrile absorption) .

Advanced Research Questions

Q. How do crystallographic techniques (e.g., XRD) resolve structural ambiguities in halogen-substituted phenylacetonitriles?

  • Methodology :

  • Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) can determine bond angles and torsional strain caused by Cl/F substituents.
  • Key parameters: Cl–C–C–F dihedral angles and intermolecular interactions (e.g., hydrogen bonding with nitrile) .
    • Data Interpretation : Discrepancies in bond lengths may arise from electron-withdrawing effects of halogens, requiring DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .

Q. What contradictions arise in spectroscopic data (e.g., NMR) for halogenated phenylacetonitriles, and how can they be addressed?

  • NMR Challenges :

  • Overlapping signals for aromatic protons (e.g., ¹H NMR: δ 6.8–7.2 ppm). Use J-resolved 2D NMR to distinguish coupling constants (e.g., ³JHF for fluorine coupling) .
  • ¹³C NMR: Nitrile carbon (δ ~115–120 ppm) may shift due to halogen electronegativity .
    • Resolution : Variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) can reduce signal broadening .

Q. What regulatory constraints apply to using this compound in international collaborative research?

  • Compliance :

  • TSCA : Not listed in the U.S. EPA inventory; restricted to R&D use only .
  • REACH : Not classified as SVHC, but documentation of hazard communication (SDS) is required for EU collaborations .

Research Gaps and Recommendations

  • Synthetic Optimization : Explore catalytic fluorination (e.g., Pd-mediated C–F coupling) to improve yield .
  • Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity, as current SDS data lack detailed toxicological profiles .

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